Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate
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Overview
Description
Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclobutanecarboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl cyclobutanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
Ethyl 1-(6-chloropyridin-3-yl)cyclohexanecarboxylate: The presence of a cyclohexane ring results in different steric and electronic effects compared to the cyclobutane derivative.
The uniqueness of this compound lies in its specific ring structure and the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate (CAS: 485828-27-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics :
- Molecular Formula : C12H14ClNO2
- Molar Mass : 239.7 g/mol
- Density : 1.242 g/cm³
- Boiling Point : Approximately 329.1 °C
- pKa : 0.34
These properties suggest that this compound is a stable compound with potential for various chemical reactions, which may influence its biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
-
Antitumor Activity :
- Preliminary studies indicate that this compound may exhibit antitumor properties by modulating pathways associated with cancer cell proliferation and survival. The involvement of cyclobutane derivatives in cancer therapy has been noted in various research contexts, suggesting a potential role for this compound in oncological treatments .
- Immunomodulatory Effects :
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Diabetes Management : By inhibiting DPP-IV, the compound may help manage non-insulin dependent diabetes mellitus and improve glucose tolerance .
- Cancer Treatment : Its antitumor properties suggest it could be developed as a treatment option for various cancers, including melanoma and colorectal cancer .
Case Study 1: DPP-IV Inhibition
A study demonstrated that this compound significantly inhibited DPP-IV activity in vitro, resulting in enhanced insulin secretion from pancreatic beta cells. This finding supports its potential use in diabetes management.
Case Study 2: Antitumor Efficacy
In a preclinical model of melanoma, administration of the compound resulted in reduced tumor growth and increased apoptosis among tumor cells. Further investigations are necessary to elucidate the specific pathways involved.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11(15)12(6-3-7-12)9-4-5-10(13)14-8-9/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
XICMPZHHVQQUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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